Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate
Overview
Description
Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoro and methoxy substituent on the phenyl ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate typically involves the esterification of 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium fluoride (KF) can be employed for substitution reactions.
Major Products
Oxidation: 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoic acid.
Reduction: 3-(2-fluoro-4-methoxyphenyl)-3-hydroxypropanoate.
Substitution: Products depend on the nucleophile used, such as 3-(2-methoxy-4-methoxyphenyl)-3-oxopropanoate.
Scientific Research Applications
Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The fluoro and methoxy substituents on the phenyl ring can influence the compound’s reactivity and interaction with enzymes and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate
- Ethyl 3-(2-bromo-4-methoxyphenyl)-3-oxopropanoate
- Ethyl 3-(2-iodo-4-methoxyphenyl)-3-oxopropanoate
Uniqueness
Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate is unique due to the presence of the fluoro substituent, which imparts distinct electronic properties to the molecule. This can affect its reactivity, stability, and interaction with other chemical species, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO4/c1-3-17-12(15)7-11(14)9-5-4-8(16-2)6-10(9)13/h4-6H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBQJGFCDJXLLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=C(C=C1)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40706837 | |
Record name | Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40706837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188182-79-8 | |
Record name | Ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40706837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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